molecular formula C13H15NO3 B145412 N-(4-Ethenylbenzoyl)-2-methylalanine CAS No. 137349-05-4

N-(4-Ethenylbenzoyl)-2-methylalanine

Cat. No. B145412
CAS RN: 137349-05-4
M. Wt: 233.26 g/mol
InChI Key: AAGBHYQKUJFBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethenylbenzoyl)-2-methylalanine, commonly known as EMA, is a synthetic amino acid that has gained significant attention in the field of chemical biology due to its unique properties. EMA is a non-natural amino acid that can be incorporated into proteins using genetic code expansion technology. This technology has enabled the development of new tools and approaches for studying protein function and interactions.

Mechanism of Action

The mechanism of action of EMA is not well understood. However, it has been shown to be incorporated into proteins in a site-specific manner, allowing for the study of protein function and interactions.
Biochemical and Physiological Effects:
EMA has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein function and interactions. It has also been shown to have minimal toxicity and immunogenicity, making it a safe tool for use in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using EMA in lab experiments include its site-specific incorporation into proteins, minimal effects on protein function and stability, and minimal toxicity and immunogenicity. However, the limitations of using EMA include its high cost and the need for specialized equipment and expertise for its synthesis and incorporation into proteins.

Future Directions

There are several future directions for the use of EMA in scientific research. These include the development of new tools and approaches for studying protein function and interactions, the use of EMA in the development of new therapeutics, and the study of the role of EMA in biological systems. Additionally, the development of new synthetic methods for the production of EMA may lead to increased accessibility and lower costs, making it a more widely used tool in scientific research.

Synthesis Methods

The synthesis of EMA involves a multi-step process that begins with the preparation of 4-ethenylbenzoic acid. This acid is then reacted with N-tert-butoxycarbonyl-2-amino-2-methylpropanoic acid to form the corresponding ester. The ester is then subjected to hydrogenation, followed by deprotection to yield EMA.

Scientific Research Applications

EMA has been widely used in scientific research for studying protein function and interactions. It has been incorporated into proteins using genetic code expansion technology, which allows the site-specific incorporation of non-natural amino acids into proteins. This technology has enabled the development of new tools and approaches for studying protein function and interactions, including protein labeling, protein engineering, and protein-protein interaction studies.

properties

CAS RN

137349-05-4

Product Name

N-(4-Ethenylbenzoyl)-2-methylalanine

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-[(4-ethenylbenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C13H15NO3/c1-4-9-5-7-10(8-6-9)11(15)14-13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17)

InChI Key

AAGBHYQKUJFBAT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C

synonyms

Alanine, N-(4-ethenylbenzoyl)-2-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.